An In-Depth Technical Guide to 4-(1,3,4-Oxadiazol-2-yl)piperidine (CAS Number: 1082413-19-1)
An In-Depth Technical Guide to 4-(1,3,4-Oxadiazol-2-yl)piperidine (CAS Number: 1082413-19-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The confluence of a piperidine ring and a 1,3,4-oxadiazole core creates the heterocyclic compound 4-(1,3,4-Oxadiazol-2-yl)piperidine. This molecule represents a significant scaffold in modern medicinal chemistry, drawing attention for its potential in the development of novel therapeutic agents. The 1,3,4-oxadiazole moiety, a bioisostere of amide and ester groups, is a well-established pharmacophore known to enhance the pharmacological activity of compounds. Its incorporation into the versatile piperidine framework, a common feature in many approved drugs, offers a unique chemical space for designing molecules with diverse biological activities. This guide provides a comprehensive technical overview of 4-(1,3,4-Oxadiazol-2-yl)piperidine, from its synthesis to its potential applications in drug discovery, aimed at empowering researchers and drug development professionals in their scientific endeavors.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development.
| Property | Value | Source |
| CAS Number | 1082413-19-1 | N/A |
| Molecular Formula | C₇H₁₁N₃O | N/A |
| Molecular Weight | 153.18 g/mol | N/A |
| IUPAC Name | 4-(1,3,4-Oxadiazol-2-yl)piperidine | N/A |
| Predicted XlogP | -0.1 | [1] |
| Predicted pKa | Data not available | N/A |
| Predicted Solubility | Data not available | N/A |
The structure of 4-(1,3,4-Oxadiazol-2-yl)piperidine, characterized by the fusion of the saturated piperidine ring and the aromatic 1,3,4-oxadiazole ring, bestows upon it a unique three-dimensional conformation that is crucial for its interaction with biological targets.
Synthesis and Characterization
The synthesis of 4-(1,3,4-Oxadiazol-2-yl)piperidine can be approached through established methods for the formation of the 1,3,4-oxadiazole ring, typically involving the cyclization of a suitable precursor derived from a piperidine core. A plausible and commonly employed synthetic strategy involves the reaction of a piperidine-4-carbohydrazide with an orthoformate.
Synthetic Workflow
A general and efficient pathway to 4-(1,3,4-Oxadiazol-2-yl)piperidine is outlined below. This multi-step synthesis starts from readily available starting materials and employs well-established chemical transformations.
Figure 1: A plausible synthetic workflow for 4-(1,3,4-Oxadiazol-2-yl)piperidine.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl Isonipecotate
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To a solution of isonipecotic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the reaction mixture for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl isonipecotate.
Step 2: Synthesis of Piperidine-4-carbohydrazide
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Dissolve ethyl isonipecotate in ethanol.
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Add hydrazine hydrate to the solution.
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Reflux the mixture for 8-12 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The resulting solid can be purified by recrystallization from a suitable solvent system to yield pure piperidine-4-carbohydrazide.
Step 3: Synthesis of 4-(1,3,4-Oxadiazol-2-yl)piperidine
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A mixture of piperidine-4-carbohydrazide and triethyl orthoformate is heated to reflux.[2]
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The reaction is typically carried out for several hours, with progress monitored by TLC.
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Upon completion, the excess triethyl orthoformate is removed by distillation.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-(1,3,4-Oxadiazol-2-yl)piperidine as a pure compound.
Spectroscopic Characterization
The structural elucidation of 4-(1,3,4-Oxadiazol-2-yl)piperidine and its intermediates is confirmed through various spectroscopic techniques. While a complete dataset for the target compound is not publicly available, representative data for related structures provide valuable insights.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and a singlet for the proton on the oxadiazole ring. For a related compound, piperidinium 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiolate, signals for the piperidine protons appear as multiplets around 1.68 ppm and 3.08 ppm.[3]
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the piperidine ring and the two distinct carbons of the 1,3,4-oxadiazole ring. For 2,5-dialkyl-1,3,4-oxadiazoles, the oxadiazole carbons typically resonate around 164-166 ppm.[4]
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (153.18 g/mol ). Predicted collision cross-section values for various adducts have been calculated.[1]
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, N-H (if not derivatized), C=N, and C-O-C stretching vibrations, confirming the presence of the functional groups in the molecule.
Pharmacological Landscape and Therapeutic Potential
The 1,3,4-oxadiazole nucleus is a cornerstone of many biologically active compounds, exhibiting a wide array of pharmacological activities.[5][6] These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6] The incorporation of the piperidine moiety, a prevalent scaffold in numerous pharmaceuticals, further enhances the drug-like properties of the molecule.
Known and Potential Biological Activities
While specific biological data for 4-(1,3,4-Oxadiazol-2-yl)piperidine is limited in the public domain, the activities of structurally related compounds provide a strong rationale for its investigation in various therapeutic areas.
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Antimicrobial Activity: 1,3,4-Oxadiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[5][6] The combination with a piperidine ring could lead to novel antimicrobial agents.
-
Anticancer Activity: Numerous 1,3,4-oxadiazole-containing compounds have been reported to possess potent anticancer properties.[5][6] For instance, derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine have been identified as a new class of tubulin inhibitors with antiproliferative activity.[7]
-
Anti-inflammatory and Analgesic Effects: The 1,3,4-oxadiazole scaffold is present in molecules with demonstrated anti-inflammatory and analgesic activities.[5][6]
-
Antiviral Activity: The well-known antiretroviral drug Raltegravir contains a 1,3,4-oxadiazole ring, highlighting the potential of this heterocycle in antiviral drug design.[5]
-
Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs. A series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazole derivatives have been synthesized and evaluated as atypical antipsychotics, showing high affinities for dopamine and serotonin receptors.[5]
Mechanism of Action: A Field for Exploration
The precise mechanism of action for 4-(1,3,4-Oxadiazol-2-yl)piperidine would depend on the specific biological target it interacts with. Given the diverse activities of related compounds, it could potentially act through various mechanisms, including:
-
Enzyme Inhibition: Targeting key enzymes involved in disease pathways.
-
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
-
Disruption of Cellular Processes: Interfering with essential cellular functions in pathogens or cancer cells.
The exploration of its specific biological targets and mechanism of action presents a fertile ground for future research.
Figure 2: Potential therapeutic applications of 4-(1,3,4-Oxadiazol-2-yl)piperidine.
Future Directions and Conclusion
4-(1,3,4-Oxadiazol-2-yl)piperidine stands as a promising molecular scaffold with significant potential for the development of new therapeutic agents. Its synthesis is achievable through established chemical routes, and the diverse biological activities associated with its constituent heterocyclic rings provide a strong impetus for further investigation.
Future research should focus on:
-
Optimization of Synthesis: Developing high-yield, scalable, and environmentally friendly synthetic protocols.
-
Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets to uncover its full pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features responsible for biological activity and to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.
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